3-Chloro-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1-benzoxepine
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Overview
Description
3-Chloro-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1-benzoxepine is a synthetic organic compound that belongs to the class of benzoxepines. Benzoxepines are known for their diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by the presence of chloro, fluorophenyl, and methoxyphenyl groups attached to a benzoxepine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1-benzoxepine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzoxepine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The chloro, fluorophenyl, and methoxyphenyl groups can be introduced through substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and process intensification.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1-benzoxepine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Halogen or other group substitutions using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as intermediates in chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1-benzoxepine would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1-benzoxepine: can be compared with other benzoxepines that have different substituents.
Other Benzoxepines: Compounds with different halogen or alkyl groups.
Uniqueness
The uniqueness of This compound lies in its specific combination of substituents, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C23H16ClFO2 |
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Molecular Weight |
378.8 g/mol |
IUPAC Name |
3-chloro-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1-benzoxepine |
InChI |
InChI=1S/C23H16ClFO2/c1-26-18-12-8-16(9-13-18)23-21(24)14-20(15-6-10-17(25)11-7-15)19-4-2-3-5-22(19)27-23/h2-14H,1H3 |
InChI Key |
JONYNHWJHSZELQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=C(C3=CC=CC=C3O2)C4=CC=C(C=C4)F)Cl |
Origin of Product |
United States |
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